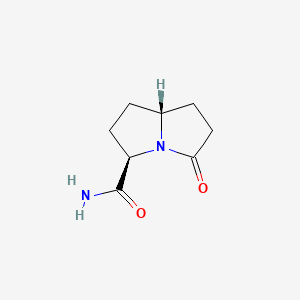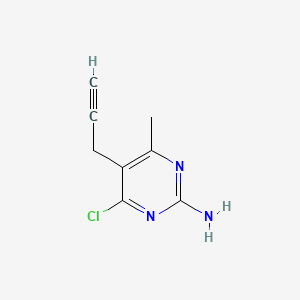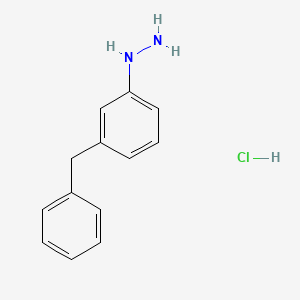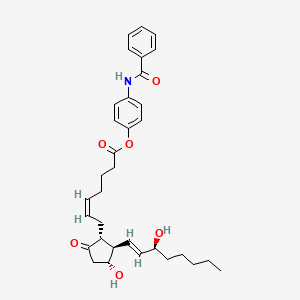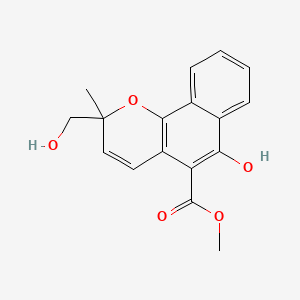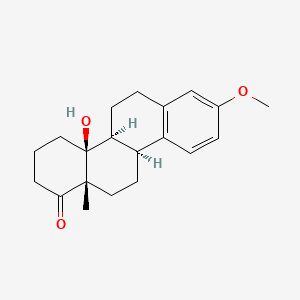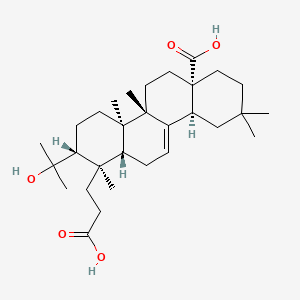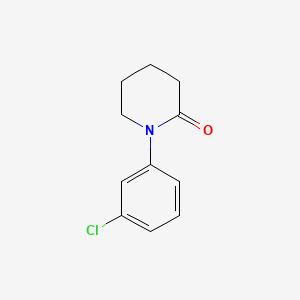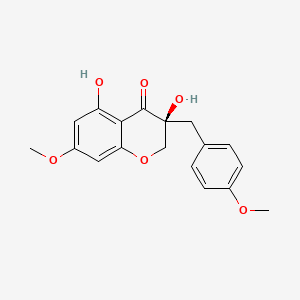
7-O-Methyleucomol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Methyleucomol is a chemical compound with the molecular formula C18H18O6 . It is a type of homoisoflavanone .
Synthesis Analysis
The synthesis of 7-O-Methyleucomol involves complex chemical reactions. For instance, one study describes the synthesis of a similar compound, 3,9-Dihydroeucomin, which involved the transformation of diol to a cyclic hemiacetal through a series of reactions including a group selective Mitsunobu reaction and Swern oxidation .
Molecular Structure Analysis
The molecular structure of 7-O-Methyleucomol consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The compound is confirmed by NMR .
Physical And Chemical Properties Analysis
7-O-Methyleucomol is an oil-like substance . It has a molecular weight of 330.33 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Aplicaciones Científicas De Investigación
Phytochemical Examination
7-O-Methyleucomol is a compound that has been isolated during the phytochemical examination of certain plants. For instance, it has been found in the bulbs of Ornithogalum caudatum . The structures of these compounds were elucidated based on spectroscopic data and chemical evidence .
Glycosylation Activities
7-O-Methyleucomol has been associated with glycosylation activities. In a study on Ornithogalum caudatum, it was found that a certain enzyme catalyzed the synthesis of UDP-Glc, and 7-O-Methyleucomol was observed to be promiscuous towards glycosyl donors .
Anticancer Properties
Ornithogalum caudatum, a plant known to contain 7-O-Methyleucomol, is known in Chinese folk medicine to have anticancer properties . While the direct anticancer effects of 7-O-Methyleucomol are not explicitly mentioned, its presence in a plant with known anticancer properties suggests potential applications in this field.
Antimicrobial Properties
Similar to the anticancer properties, the antimicrobial properties of 7-O-Methyleucomol can be inferred from its presence in Ornithogalum caudatum, which is known to have antimicrobial activities .
Anti-inflammatory Properties
Ornithogalum caudatum, which contains 7-O-Methyleucomol, is also known for its anti-inflammatory activities . This suggests that 7-O-Methyleucomol could potentially be used in research related to inflammation and related diseases.
Immunosuppressive Effects
Certain compounds similar to 7-O-Methyleucomol have shown immunosuppressive effects. For instance, (±)-3,9-Dihydroeucomin, a compound structurally similar to 7-O-Methyleucomol, has shown significant inhibitory effects on PBMC proliferation . This suggests potential applications of 7-O-Methyleucomol in immunology research.
Safety and Hazards
Mecanismo De Acción
Target of Action
7-O-Methyleucomol is a natural bioactive molecule belonging to the class of flavonoids It has been found to exhibit immunosuppressive effects .
Mode of Action
The mode of action of 7-O-Methyleucomol involves its interaction with the immune system. It has been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) and significantly reduce the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated PBMC . These cytokines play a crucial role in the immune response, and their inhibition suggests that 7-O-Methyleucomol may exert its effects by modulating immune function .
Biochemical Pathways
Given its immunosuppressive effects, it can be inferred that it likely impacts the pathways involved in immune cell activation and cytokine production .
Pharmacokinetics
As a flavonoid, it is expected to have certain common characteristics of this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of 7-O-Methyleucomol’s action primarily involve the modulation of immune function. It inhibits the proliferation of PBMC and reduces the production of key cytokines IL-2 and IFN-γ . These effects suggest that 7-O-Methyleucomol may have potential therapeutic applications in conditions where immune modulation is beneficial.
Action Environment
Like other bioactive compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFFWMTNAFHNX-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the natural sources of 7-O-Methyleucomol?
A1: 7-O-Methyleucomol has been isolated from the bulbs of Eucomis bicolor [] and Ornithogalum caudatum []. In Eucomis bicolor, it was found specifically in the waxy material between the bulb leaves [].
Q2: What are the structural characteristics of 7-O-Methyleucomol?
A2: While the provided abstracts don't explicitly mention the molecular formula or weight of 7-O-Methyleucomol, they highlight that its structure was elucidated using spectroscopic data and chemical evidence [, ]. The studies compared the compound with known compounds to confirm its identity. For detailed spectroscopic data, one would need to refer to the complete research articles, which may include techniques like NMR and mass spectrometry.
Q3: Are there any other naturally occurring derivatives of 7-O-Methyleucomol?
A3: Yes, research indicates the presence of at least three glycosylated derivatives of 7-O-Methyleucomol in Ornithogalum caudatum:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



